4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O5S/c1-3-26-19-7-5-6-8-22(19)31-20-11-9-15(13-17(20)23(26)27)25-32(28,29)16-10-12-21(30-4-2)18(24)14-16/h5-14,25H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVZHGXDUFKGES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OCC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the functioning of the CNS and are implicated in many neuropsychiatric disorders.
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor. By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and triggering a response. This inhibition can alter the neurotransmission of dopamine, leading to changes in the communication between neurons.
Pharmacokinetics
The compound’s log kow (kowwin v167 estimate) is 498, suggesting it may have good lipophilicity and thus potential for good absorption and distribution in the body.
Biological Activity
4-Ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. Its molecular formula is with a molecular weight of approximately 438.5 g/mol. The compound incorporates a dibenzo[b,f][1,4]oxazepine core, an ethoxy group, and a sulfonamide moiety, which collectively enhance its pharmacological properties.
Structural Characteristics
The compound's structure includes:
- Dibenzo[b,f][1,4]oxazepine Core : This bicyclic structure is significant for its potential interactions with various biological targets.
- Ethoxy Group : Enhances solubility and reactivity.
- Sulfonamide Moiety : May contribute to its biological activity through interactions with enzymes and receptors.
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Inhibition of Dopamine D2 Receptors : This receptor plays a crucial role in neurological processes and is targeted in treatments for disorders such as schizophrenia and Parkinson's disease.
- Anticancer Properties : The compound shows inhibitory activity against c-Abl tyrosine kinase, suggesting potential applications in cancer therapy.
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Biological Activity | Target Receptor/Enzyme | Reference |
|---|---|---|---|
| 4-Ethoxy-N-(10-ethyl...) | Dopamine D2 Receptor Inhibitor | D2 Receptor | |
| Similar Compound A | Anticancer Agent | c-Abl Tyrosine Kinase | |
| Similar Compound B | Antimicrobial Activity | Various Enzymes |
Study on Dopamine D2 Receptor Interaction
A study conducted on the interaction of 4-Ethoxy-N-(10-ethyl...) with dopamine receptors demonstrated its capability to selectively inhibit the D2 receptor. This inhibition was assessed through binding affinity assays and functional assays in neuronal cell lines. The results indicated a significant reduction in receptor activity at micromolar concentrations.
Cancer Therapy Potential
In another investigation focused on its anticancer properties, the compound was tested against several cancer cell lines. The findings revealed that it effectively inhibited cell proliferation and induced apoptosis in cancer cells via modulation of the c-Abl signaling pathway.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and physicochemical comparisons between the target compound and its analogs:
Key Structural and Functional Insights:
N10 Substitution: The target compound’s ethyl group at N10 (vs. methyl in ) may improve metabolic stability due to reduced oxidative susceptibility compared to smaller alkyl chains.
Sulfonamide Benzene Modifications :
- The 3-fluoro-4-ethoxy pattern in the target compound introduces both electron-withdrawing (fluoro) and electron-donating (ethoxy) effects, which could optimize binding affinity in chiral environments .
- Analogs with 4-fluoro (e.g., ) lack the ethoxy group, reducing polarity and hydrogen-bonding capacity.
Methyl groups at C8 and N10 () elevate hydrophobicity, favoring membrane permeability but possibly reducing solubility .
Synthetic Considerations :
- The target compound’s synthesis likely parallels methods in , involving DMF-mediated coupling and HPLC purification. Ethoxy introduction may require selective alkylation steps absent in methyl/fluoro analogs .
Q & A
Basic Research Questions
Q. What experimental techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is essential for resolving the stereochemistry of the dibenzoxazepine core and sulfonamide substituent. Bond angles (e.g., C12—N1—C1 at ~120°) and torsion angles (e.g., O1—N2—C18) must be validated against computational models (DFT or molecular mechanics) to address potential conformational flexibility . Additionally, high-resolution mass spectrometry (HRMS) and NMR can confirm the presence of the fluorine atom and ethoxy group .
Q. How can researchers optimize the synthetic yield of this compound under laboratory conditions?
- Methodological Answer : A factorial design approach should be applied to test variables like reaction temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and catalyst loading. For example, coupling the dibenzoxazepine intermediate with the sulfonamide moiety may require Pd-mediated cross-coupling under inert conditions. Reaction progress should be monitored via TLC or HPLC to identify side products (e.g., dehalogenation or over-alkylation) .
Q. What preliminary assays are recommended to assess bioactivity in vitro?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., fluorescence-based or radiometric) targeting kinases or proteases structurally related to the compound’s sulfonamide group. Use HEK293 or HeLa cell lines for cytotoxicity profiling (IC determination) and compare results to known inhibitors like Hedgehog Antagonist VIII to validate specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different cell models?
- Methodological Answer : Discrepancies may arise from cell-specific metabolic pathways or off-target effects. Employ siRNA knockdown or CRISPR-Cas9 gene editing to isolate pathways (e.g., MAPK/ERK) linked to the compound’s activity. Cross-validate findings using transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream targets .
Q. What strategies are effective for probing the compound’s mechanism of action in vivo?
- Methodological Answer : Use transgenic animal models (e.g., zebrafish or murine) with fluorescent reporters for real-time tracking of biodistribution. Pharmacokinetic parameters (C, t) should be quantified via LC-MS in plasma and tissue homogenates. Metabolite identification (e.g., hydroxylation or glucuronidation) via -isotope labeling can clarify metabolic stability .
Q. How can computational modeling improve the design of derivatives with enhanced selectivity?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities to off-target proteins (e.g., cytochrome P450 isoforms). QSAR models trained on bioactivity data from analogs (e.g., 10,11-dihydrodibenzoxazepin-11-ones) can guide substitutions at the ethoxy or fluorophenyl positions .
Methodological Challenges & Theoretical Frameworks
Q. How should researchers address inconsistencies in crystallographic vs. spectroscopic data?
- Methodological Answer : Discrepancies in bond lengths or angles may arise from crystal packing effects. Validate X-ray data with solid-state NMR or polarized IR spectroscopy. For dynamic structural elements (e.g., rotating ethoxy groups), use variable-temperature NMR to assess conformational mobility .
Q. What frameworks guide the integration of multi-omics data in toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
